molecular formula C9H15N5O3 B3147699 (6S)-Tetrahydrobiopterin CAS No. 62961-57-3

(6S)-Tetrahydrobiopterin

Cat. No.: B3147699
CAS No.: 62961-57-3
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-FKZODXBYSA-N
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Description

(6S)-Tetrahydrobiopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. This method is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6S)-Tetrahydrobiopterin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to dihydrobiopterin and further to biopterin.

    Reduction: It can be reduced back to its active form from dihydrobiopterin.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Strong nucleophiles like thiols or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydrobiopterin, biopterin, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6S)-Tetrahydrobiopterin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study redox reactions and enzyme mechanisms.

    Biology: It is essential for the study of metabolic pathways involving aromatic amino acids.

    Medicine: It is used in the treatment of conditions such as phenylketonuria and certain types of hyperphenylalaninemia.

    Industry: It is employed in the production of pharmaceuticals and as a diagnostic reagent.

Comparison with Similar Compounds

Similar Compounds

    Biopterin: The oxidized form of (6S)-Tetrahydrobiopterin.

    Dihydrobiopterin: The partially reduced form.

    Methyltetrahydrofolate: Another pteridine derivative involved in one-carbon metabolism.

Uniqueness

This compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids and its involvement in the synthesis of critical neurotransmitters. Unlike other pteridine derivatives, it is directly involved in the production of nitric oxide, making it essential for cardiovascular health.

Properties

IUPAC Name

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQXYHWGSIFBK-FKZODXBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860778
Record name (6S)-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62961-57-3
Record name (6S)-Tetrahydrobiopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-TETRAHYDROBIOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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